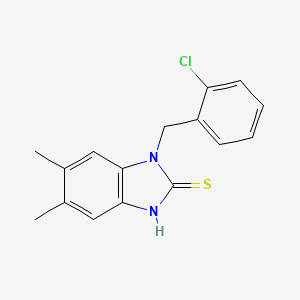![molecular formula C21H24N2O3 B5543120 (1R*,3S*)-N-biphenyl-2-yl-1,3-dihydroxy-7-azaspiro[3.5]nonane-7-carboxamide](/img/structure/B5543120.png)
(1R*,3S*)-N-biphenyl-2-yl-1,3-dihydroxy-7-azaspiro[3.5]nonane-7-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of azaspiro compounds like "(1R*,3S*)-N-biphenyl-2-yl-1,3-dihydroxy-7-azaspiro[3.5]nonane-7-carboxamide" typically involves multi-step organic reactions, including cyclocondensation and spirocyclization. For instance, a microwave-assisted three-component one-pot cyclocondensation method has been applied for the synthesis of related N-(1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide compounds carrying an adamantyl moiety, highlighting the importance of efficient synthetic routes in accessing such complex structures (Göktaş et al., 2012).
Molecular Structure Analysis
The molecular structure of azaspiro compounds is characterized by the presence of a spiro linkage that connects two cyclic systems, one of which contains a nitrogen atom, contributing to the compound's three-dimensional structure and potentially its biological activity. The configurations and solid-state conformations of related compounds have been determined by X-ray crystallography, emphasizing the role of stereochemistry in these molecules' properties (Stamm et al., 2003).
Aplicaciones Científicas De Investigación
Chiral Heterospirocyclic Compounds in Synthesis
Research by Stamm et al. (2003) explores chiral heterospirocyclic compounds, demonstrating their utility as synthons for creating complex molecules, including dipeptides and tetrapeptides. These compounds are instrumental in advancing peptide synthesis, highlighting their importance in developing new pharmaceuticals and studying protein interactions (Stamm, Linden, & Heimgartner, 2003).
Antiviral Activity of Azaspiro Derivatives
A study by Apaydın et al. (2019) found that 1-thia-4-azaspiro[4.5]decan-3-one derivatives exhibit significant anti-coronavirus activity. This demonstrates the potential of azaspiro compounds in developing antiviral drugs, particularly against respiratory viruses (Apaydın, Cesur, Stevaert, Naesens, & Cesur, 2019).
Heterospirocyclic Compounds as Dipeptide Synthons
Suter et al. (2000) introduced heterospirocyclic N-(2H-Azirin-3-yl)-L-prolinates as new dipeptide synthons. Their work illustrates the compounds' role in constructing peptides, which are crucial for developing therapeutic agents and studying biological mechanisms (Suter, Stoykova, Linden, & Heimgartner, 2000).
Microwave-Assisted Synthesis and Antiviral Properties
Research by Göktaş et al. (2012) on microwave-assisted synthesis of N-(1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide compounds revealed their potential as influenza virus fusion inhibitors. This underscores the importance of azaspiro derivatives in developing new antiviral therapies (Göktaş, Vanderlinden, Naesens, Cesur, & Cesur, 2012).
Novel Antibacterial Activity
A study by Odagiri et al. (2013) on 7-[7-amino-7-methyl-5-azaspiro[2.4]heptan-5-yl]-8-methoxyquinolines showcases the compound's potent antibacterial activity against respiratory pathogens. This highlights the potential of azaspiro derivatives in addressing antibiotic resistance and treating respiratory infections (Odagiri, Inagaki, Sugimoto, Nagamochi, Miyauchi, Kuroyanagi, Kitamura, Komoriya, & Takahashi, 2013).
Propiedades
IUPAC Name |
(1R,3S)-1,3-dihydroxy-N-(2-phenylphenyl)-7-azaspiro[3.5]nonane-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3/c24-18-14-19(25)21(18)10-12-23(13-11-21)20(26)22-17-9-5-4-8-16(17)15-6-2-1-3-7-15/h1-9,18-19,24-25H,10-14H2,(H,22,26)/t18-,19+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNFUNBCKVZJCQC-KDURUIRLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C(CC2O)O)C(=O)NC3=CC=CC=C3C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC12[C@@H](C[C@@H]2O)O)C(=O)NC3=CC=CC=C3C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R*,3S*)-N-biphenyl-2-yl-1,3-dihydroxy-7-azaspiro[3.5]nonane-7-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{3-bromo-4-[(2-fluorobenzyl)oxy]-5-methoxybenzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5543044.png)
![4-[4-(3-methoxybenzoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5543047.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-{[2-methoxy-5-(methylthio)-3-thienyl]methylene}-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B5543058.png)

![2-[(2-methoxyethyl)amino]-1-(3-nitrophenyl)ethanol](/img/structure/B5543078.png)
![N-[(8-methylimidazo[1,2-a]pyridin-3-yl)methyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5543093.png)
![N-[2-(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)ethyl]-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B5543095.png)
![8-[2-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5543105.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B5543111.png)


![2-[({2-[(1-{[(2,6-dimethylphenyl)amino]carbonyl}cyclopentyl)amino]-1-methyl-2-oxoethyl}amino)carbonyl]benzoic acid](/img/structure/B5543139.png)
![4-{[4-(benzyloxy)-3-methoxybenzylidene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5543153.png)